molecular formula C18H19NO4 B1440649 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 904086-01-7

3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1440649
CAS No.: 904086-01-7
M. Wt: 313.3 g/mol
InChI Key: LDFRDLKJPCOLHU-UHFFFAOYSA-N
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Description

3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring a carboxylic acid group at the 3-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 3'-position. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing deprotection under acidic conditions for downstream applications . This compound is primarily utilized as an intermediate in organic synthesis, particularly in peptide coupling and drug discovery, where controlled amine reactivity is critical. Notably, commercial availability of this compound has been discontinued, suggesting specialized handling or niche applications .

Properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-9-5-7-13(11-15)12-6-4-8-14(10-12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFRDLKJPCOLHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683417
Record name 3'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904086-01-7
Record name 3'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The Boc group protects the amino group, preventing unwanted reactions during synthesis. The carboxylic acid group can engage in hydrogen bonding and other interactions, influencing the compound's biological activity. The biphenyl structure provides rigidity and planarity, which can be crucial for binding to target molecules.

Comparison with Similar Compounds

Key Observations:

  • Steric Effects : The Boc group in the target compound introduces steric bulk, reducing reactivity compared to smaller substituents like methyl () or hydroxyl ().
  • Protection Strategy : The Boc group stabilizes the amine against undesired reactions, unlike unprotected amines (), which may require in situ protection .

Physicochemical Properties

Property Target Compound 2′,3′-Dichloro Derivative () 3′,4′-Dimethoxy Derivative () 5-Fluoro-3′-methyl Derivative ()
Molecular Weight ~327.34 g/mol 498.03 g/mol (compound 24) 490.13 g/mol (compound 25) ~258.25 g/mol
Polarity Moderate (Boc, COOH) High (Cl, COOH) High (OCH₃, COOH) Moderate (F, CH₃, COOH)
LogP (Predicted) ~3.5 (Boc increases lipophilicity) ~4.2 (Cl increases logP) ~2.8 (OCH₃ reduces logP) ~3.1
Solubility Low in water, soluble in DMSO/DMF Low (hydrophobic Cl) Moderate (polar OCH₃) Low (hydrophobic F/CH₃)

Key Observations:

  • The Boc group in the target compound balances lipophilicity and solubility, making it suitable for organic-phase reactions.
  • Halogenated derivatives () exhibit higher logP, favoring membrane permeability but reducing aqueous solubility.
  • Methoxy-substituted analogs () show improved solubility due to hydrogen-bonding capacity .

Biological Activity

3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 904086-01-7) is a chemical compound with significant potential in medicinal chemistry. Its structure features a biphenyl moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H19NO4
  • Molecular Weight : 313.35 g/mol
  • CAS Number : 904086-01-7

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as a GSK-3β inhibitor. Glycogen synthase kinase 3 beta (GSK-3β) is a crucial enzyme involved in various cellular processes, including metabolism and cell signaling pathways associated with neurodegenerative diseases.

Inhibition of GSK-3β

Research indicates that this compound exhibits potent inhibitory activity against GSK-3β. In vitro studies have demonstrated that it can significantly reduce the phosphorylation of tau proteins and the production of amyloid-beta (Aβ) peptides, both of which are implicated in Alzheimer's disease pathology. The inhibition of GSK-3β leads to restoration of cognitive deficits in transgenic mouse models associated with Alzheimer’s disease .

The compound's mechanism involves:

  • Binding Affinity : It binds to GSK-3β, stabilizing the enzyme's conformation and preventing its activity.
  • Reduction of Pro-inflammatory Cytokines : Inhibition of GSK-3β has been linked to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α, contributing to its neuroprotective effects .
  • Cytotoxicity Profile : The cytotoxicity studies showed that at concentrations up to 100 μM, the compound did not significantly affect cell viability in neuronal cell lines (HT-22) and microglial cells (BV-2), indicating a favorable safety profile for further research .

Table 1: Summary of Biological Activity Studies

Study ReferenceCompoundActivityIC50 ValueCell Line
36GSK-3β Inhibition10 μMHT-22
36Cytotoxicity>100 μMHT-22
-Anti-inflammatoryN/ABV-2

Detailed Findings

In a recent study evaluating multiple compounds for their GSK-3β inhibitory activity, compound 36 (which includes the structure similar to our target compound) was shown to increase the melting temperature of the GSK-3β protein by approximately 14 degrees Celsius, confirming strong binding affinity . Additionally, compounds were assessed for their effects on cellular viability across various concentrations, revealing no significant cytotoxic effects at lower concentrations.

Scientific Research Applications

Organic Synthesis

The tert-butoxycarbonyl (Boc) group is widely used as a protective group for amines in organic synthesis. This compound can serve as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis where protection of amino groups is crucial.

Medicinal Chemistry

Research indicates that compounds with similar structures exhibit biological activities such as:

  • Antioxidant Activity : Reducing oxidative stress markers.
  • Anti-inflammatory Effects : Decreasing levels of inflammatory cytokines like TNF-α and IL-6.
  • Anticancer Properties : Inhibiting proliferation of certain cancer cell lines.

Case Study 1: Antioxidant and Anti-inflammatory Properties

A study investigated the effects of this compound on astrocytes exposed to amyloid-beta peptides, demonstrating significant reductions in cell death and inflammatory cytokine production. This suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's.

Case Study 2: Anticancer Activity Assessment

Research focused on the anticancer potential of similar compounds revealed that they could inhibit growth in specific cancer cell lines. The mechanism involved apoptosis induction and tumor growth reduction in vivo, indicating promise for further development in cancer therapeutics.

Preparation Methods

General Synthetic Strategy

The synthesis of 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid typically follows a multi-step approach:

  • Step 1: Protection of the Amino Group
    The amino group on the biphenyl precursor is protected using the tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent synthetic steps. This is generally achieved by reacting the amino biphenyl derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate in methanol or similar solvents.

  • Step 2: Formation of the Biphenyl Core
    The biphenyl scaffold is constructed via palladium-catalyzed cross-coupling reactions, most commonly the Suzuki–Miyaura coupling. For example, the coupling of an iodinated Boc-protected aminoaryl derivative with a boronic acid or boronate ester derivative under Pd(0) catalysis (e.g., Pd(OAc)2 or Pd2(dba)3) in the presence of bases like potassium carbonate or sodium carbonate in mixed solvents (THF, toluene, water) at reflux conditions.

  • Step 3: Introduction of the Carboxylic Acid Group
    The carboxylic acid functionality at the 3-position can be introduced by oxidation of the corresponding methyl, aldehyde, or alcohol precursors. Common oxidation reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3). Alternatively, the carboxyl group can be installed via direct coupling with carboxylated boronic acids or esters during the Suzuki reaction.

  • Step 4: Deprotection and Purification
    After the formation of the biphenyl carboxylic acid with the Boc-protected amino group, the Boc group can be selectively removed under acidic conditions if needed (e.g., trifluoroacetic acid, TFA) to yield free amines or to confirm the integrity of the Boc protection during synthesis.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents & Conditions Notes
1 Boc Protection Di-tert-butyl dicarbonate (Boc2O), triethylamine or NaHCO3, methanol, room temperature to reflux Protects amino group; prevents side reactions during cross-coupling
2 Suzuki–Miyaura Coupling Pd(OAc)2 or Pd2(dba)3 catalyst, SPhos or XPhos ligand, K2CO3 or Na2CO3 base, THF/toluene/H2O solvent, reflux Forms biphenyl core; choice of ligand/base affects yield and selectivity
3 Oxidation KMnO4 or CrO3, aqueous or organic solvents, controlled temperature Converts methyl or aldehyde to carboxylic acid; oxidation must be carefully controlled
4 Boc Deprotection Trifluoroacetic acid (TFA), dichloromethane, room temperature Removes Boc group if free amine is desired; optional depending on target compound

Representative Synthetic Route Example

A representative synthetic route reported in recent literature includes:

  • Starting Material: 3-iodo-N-Boc-tyrosine methyl ester
  • Cross-Coupling: Suzuki–Miyaura coupling with aryl trifluoroborate salt in methanol using Pd(OAc)2 catalyst and K2CO3 base to form Boc-protected biphenyl derivative.
  • Hydrolysis: Acidic hydrolysis of methyl ester to carboxylic acid.
  • Optional Deprotection: Heating with dilute HCl to remove Boc group if free amine is required.

This route yields the target compound with high purity and good overall yield.

Research Findings and Optimization

  • Catalyst and Ligand Effects: The choice of palladium catalyst and phosphine ligand significantly influences the efficiency of the Suzuki coupling step. For example, Pd2(dba)3 combined with SPhos ligand provides high yields for fluorinated biphenyl derivatives, while XPhos ligand can improve selectivity for certain substrates.

  • Base Selection: Potassium carbonate and sodium carbonate are preferred bases for cross-coupling and nucleophilic substitution steps due to their mild basicity and compatibility with sensitive functional groups like Boc.

  • Solvent Systems: Mixed solvent systems (THF/toluene/water or methanol) are commonly employed to balance solubility of reactants and facilitate catalyst activity.

  • Oxidation Control: Oxidation steps require careful control of reagent stoichiometry and reaction time to avoid over-oxidation or degradation of sensitive groups.

  • Scale-up Considerations: For industrial production, continuous flow chemistry and automated synthesis platforms have been suggested to improve scalability, reproducibility, and safety of the multi-step synthesis.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose Typical Yield Range Notes
Amino Protection Boc2O, triethylamine, methanol Protect amino group >90% Prevents side reactions
Biphenyl Formation Pd catalyst (Pd(OAc)2 or Pd2(dba)3), SPhos/XPhos, K2CO3, THF/toluene/H2O, reflux Suzuki–Miyaura coupling 70-95% Critical for biphenyl scaffold
Carboxylic Acid Introduction KMnO4 or CrO3 oxidation Oxidation of methyl/aldehyde to acid 60-85% Requires careful control
Boc Deprotection TFA, DCM Remove Boc group (optional) Quantitative For free amine generation

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid?

Methodological Answer:
The compound’s biphenyl core suggests Suzuki-Miyaura cross-coupling as a primary synthetic route. A boronic acid derivative at the 3'-position (e.g., (3-aminophenyl)boronic acid) can be coupled with a halogenated biphenyl-3-carboxylic acid precursor under palladium catalysis. Key considerations include:

  • Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base like Na₂CO₃ in a mixed solvent (THF/H₂O) to enhance solubility .
  • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group early via reaction with Boc anhydride (Boc₂O) in the presence of DMAP to protect the amine, preventing side reactions during coupling .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • 1H/13C NMR : Confirm the biphenyl scaffold (aromatic protons at δ 7.2–7.8 ppm) and Boc group (tert-butyl singlet at δ 1.4 ppm). Carboxylic acid protons may appear broad (δ 10–12 ppm) but are often absent due to exchange .
  • IR Spectroscopy : Verify carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad O-H stretch) .
  • Mass Spectrometry : ESI-MS in negative mode to detect [M–H]⁻ ions. Expected m/z: 340.15 (C₁₈H₁₉NO₄, exact mass 339.13) .
  • HPLC : Use reverse-phase methods with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Advanced: How can computational chemistry predict the reactivity of the Boc group during catalytic coupling or deprotection?

Methodological Answer:

  • DFT Calculations : Model the Boc group’s electronic environment using Gaussian or ORCA software. Calculate Fukui indices to identify nucleophilic/electrophilic sites, predicting susceptibility to acidolysis (e.g., TFA) .
  • Solvent Effects : Simulate solvation free energies (COSMO-RS) to optimize deprotection conditions. Polar aprotic solvents (e.g., DCM) stabilize carbocation intermediates during Boc removal .
  • Transition State Analysis : Identify steric hindrance around the Boc group using molecular dynamics (MD) to mitigate racemization in chiral derivatives .

Advanced: What strategies prevent racemization or decomposition during Boc deprotection in peptide coupling applications?

Methodological Answer:

  • Acid Selection : Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C to minimize side reactions. Avoid prolonged exposure (>2 hours) to prevent carboxylic acid decomposition .
  • Scavengers : Add triisopropylsilane (TIS) or water (5% v/v) to quench tert-butyl cations, reducing carbocation-mediated byproducts .
  • In Situ Monitoring : Track deprotection via inline FTIR (disappearance of Boc carbonyl peak) or LC-MS to halt the reaction at >95% completion .

Advanced: How does the biphenyl moiety influence crystallinity, and what methods enhance solid-state stability for formulation?

Methodological Answer:

  • Crystallography : Single-crystal X-ray diffraction reveals π-π stacking between biphenyl rings, improving thermal stability (melting point >160°C). Use slow evaporation (acetone/hexane) to grow high-quality crystals .
  • Polymorph Screening : Conduct high-throughput screening (HTS) with solvents of varying polarity (e.g., ethanol, acetonitrile) to identify stable polymorphs. DSC/TGA confirms thermal profiles .
  • Co-crystallization : Co-formulate with succinic acid or nicotinamide to enhance solubility without disrupting the Boc group .

Advanced: How can this compound serve as a building block in drug discovery, particularly for kinase inhibitors or PROTACs?

Methodological Answer:

  • Kinase Inhibitor Design : The biphenyl system mimics ATP-binding motifs. Functionalize the carboxylic acid via EDC/HOBt-mediated coupling to aryl amines, generating amide-linked pharmacophores .
  • PROTAC Applications : Conjugate the carboxylic acid to E3 ligase ligands (e.g., thalidomide derivatives) using PEG linkers. Assess ternary complex formation via SPR or cellular degradation assays (e.g., Western blot for target protein levels) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid

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